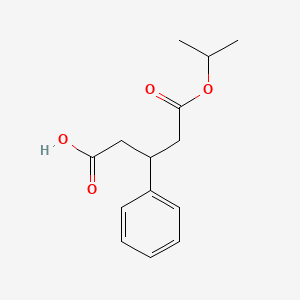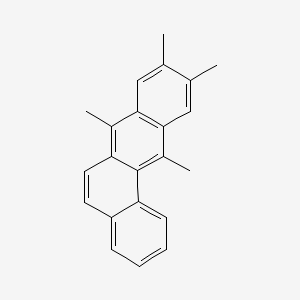
BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9,10,12-Tetramethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C22H20 It is a derivative of benz[a]anthracene, characterized by the presence of four methyl groups at positions 7, 9, 10, and 12
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,10,12-Tetramethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 7,9,10,12-Tetramethylbenz[a]anthracene may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
7,9,10,12-Tetramethylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
7,9,10,12-Tetramethylbenz[a]anthracene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential role in cancer research due to its structural similarity to known carcinogens.
Industry: Utilized in the production of dyes, pigments, and other organic materials.
Wirkmechanismus
The mechanism of action of 7,9,10,12-Tetramethylbenz[a]anthracene involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA bases, leading to mutations and potentially carcinogenic effects. It may also generate reactive oxygen species during metabolic activation, causing oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz[a]anthracene: The parent compound without methyl substitutions.
7,8,9,10-Tetramethylbenz[a]anthracene: A similar compound with methyl groups at different positions.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
7,9,10,12-Tetramethylbenz[a]anthracene is unique due to its specific methyl substitutions, which influence its chemical reactivity and biological interactions. The presence of methyl groups can affect the compound’s solubility, stability, and ability to interact with biological macromolecules, making it distinct from other similar polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
63019-70-5 |
|---|---|
Molekularformel |
C22H20 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
7,9,10,12-tetramethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-13-11-20-15(3)18-10-9-17-7-5-6-8-19(17)22(18)16(4)21(20)12-14(13)2/h5-12H,1-4H3 |
InChI-Schlüssel |
DESKSYWHCHZQSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C(=C3C(=C2C)C=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


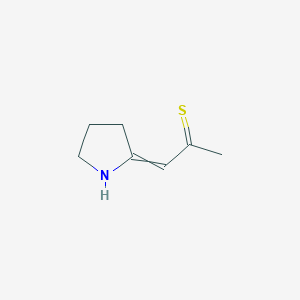
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
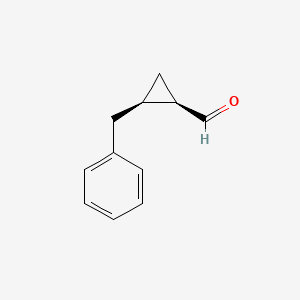


![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
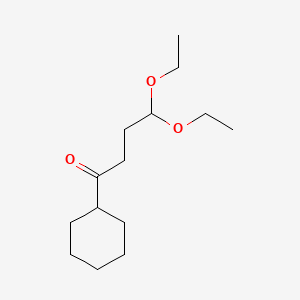
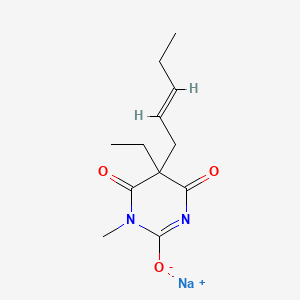
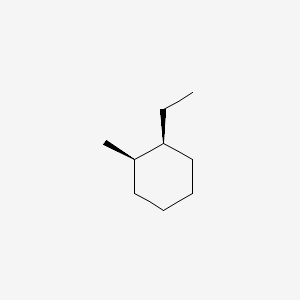


![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
